(3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalen]-5'-one, cis
Description
(3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalen]-5’-one, cis is a spirocyclic compound characterized by its unique structure, which includes a cyclopropane ring fused to a pentalene moiety
Properties
CAS No. |
124182-92-9 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalen]-5’-one, cis typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the use of enynes containing a hydroxyl group at one of the propargylic positions, which undergo selective rearrangement in the presence of catalytic amounts of PtCl2 or (PPh3)AuCl/AgSbF6 to form bicyclo[3.1.0]hexan-3-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in catalytic methodologies and stereoselective synthesis may facilitate scalable production in the future.
Chemical Reactions Analysis
Types of Reactions
(3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalen]-5’-one, cis can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalen]-5’-one, cis has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism by which (3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalen]-5’-one, cis exerts its effects is not fully understood. its molecular targets and pathways likely involve interactions with specific enzymes or receptors, leading to changes in biological activity. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
cis-1,2-Dimethylcyclopropane: This compound shares the cyclopropane ring structure but lacks the spirocyclic pentalene moiety.
cis-Decalin: A fused ring system with two cyclohexane rings, used to set stereochemistry in synthetic applications.
cis-1,3-Dimethylcyclohexane: Another cycloalkane with cis configuration, used in conformational analysis studies.
Uniqueness
(3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalen]-5’-one, cis is unique due to its spirocyclic structure, which imparts distinct stereochemical and physicochemical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
